N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-11-18-22-23-20(24(18)16-9-5-3-7-14(13)16)27-12-19(25)21-15-8-4-6-10-17(15)26-2/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXUFYHBFTYSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and pharmacology. This article reviews the biological properties of this compound, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into key components:
- 2-Methoxyphenyl : A methoxy-substituted phenyl group that may enhance lipophilicity and biological activity.
- 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline : A heterocyclic moiety known for its pharmacological properties.
- Sulfanyl Group : This functional group may play a crucial role in the compound's reactivity and interaction with biological targets.
Cytotoxicity
Research indicates that derivatives of triazoloquinolines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this class have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cells, suggesting strong anticancer properties .
Table 1: Cytotoxic Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound 16 | HepG2 | 6.29 | Most active among derivatives |
| Compound 17 | HCT-116 | 2.44 | High sensitivity observed |
| Compound 18 | Various | 9.43 | Moderate activity |
The biological activity of this compound is believed to involve:
- Intercalation with DNA : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes .
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA unwinding; inhibition can lead to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the triazole and quinoline moieties significantly influence biological activity. For example:
- Substituents on the phenyl ring : Electron-donating groups like methyl enhance cytotoxicity.
- Bulky substituents : These tend to decrease binding affinity due to steric hindrance .
Case Studies
Several studies have documented the effects of triazoloquinoline derivatives in preclinical settings:
- Study on Antitumor Activity : A recent study demonstrated that a series of triazoloquinoline derivatives exhibited potent antitumor activity against human glioblastoma and melanoma cell lines. The presence of specific substituents was correlated with increased potency .
- Molecular Dynamics Simulations : Simulations indicated that these compounds interact primarily through hydrophobic contacts with target proteins such as Bcl-2, enhancing their apoptotic effects .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Its interaction with molecular targets can lead to apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives containing similar structures have IC50 values ranging from 1.9 to 7.52 μg/mL against various cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer efficacy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Spectrum of Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .
Therapeutic Applications
Given its promising biological activities, this compound could be explored for various therapeutic applications:
- Cancer Treatment : As a candidate for developing new anticancer therapies.
- Infectious Diseases : Potential use in treating infections caused by resistant bacterial strains.
Preparation Methods
Preparation of Quinoline Precursor
The starting material, 5-methylquinoline, is derived from the Skraup synthesis or Friedländer annulation. For instance, condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 5-methylquinoline.
Cyclization with Thiosemicarbazide
Cyclization of 5-methylquinoline with thiosemicarbazide in ethanol under reflux forms thetriazolo[4,3-a]quinoline scaffold. The reaction proceeds via nucleophilic attack of the hydrazine moiety on the carbonyl carbon, followed by intramolecular cyclization.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Duration: 12–24 hours
- Yield: 65–75%
Methylation
Methylation of the triazole nitrogen is achieved using methyl iodide in the presence of potassium carbonate. This step introduces the 5-methyl substituent critical for biological activity.
Reaction Conditions :
- Base: K₂CO₃
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C
- Duration: 6 hours
- Yield: 85–90%
Introduction of Thiol Group
The thiol group is introduced via nucleophilic substitution. Treatment of 5-methyl-triazolo[4,3-a]quinoline with thiourea in hydrobromic acid generates the corresponding thiol intermediate.
Reaction Conditions :
- Acid: 48% HBr
- Temperature: 100°C
- Duration: 4 hours
- Yield: 70–80%
Synthesis of N-(2-Methoxyphenyl)-2-Chloroacetamide
The acetamide moiety is prepared through a two-step sequence.
Reaction of 2-Methoxyaniline with Chloroacetyl Chloride
2-Methoxyaniline reacts with chloroacetyl chloride in dichloromethane to form N-(2-methoxyphenyl)-2-chloroacetamide. Triethylamine is used to scavenge HCl.
Reaction Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0–5°C (ice bath)
- Duration: 2 hours
- Yield: 90–95%
Coupling Reaction to Form Target Compound
The final step involves coupling the triazoloquinoline thiol with the chloroacetamide derivative.
Thioether Formation
The thiolate anion, generated by deprotonating 5-methyl-triazolo[4,3-a]quinoline-1-thiol with potassium carbonate, undergoes nucleophilic substitution with N-(2-methoxyphenyl)-2-chloroacetamide.
Reaction Conditions :
- Base: K₂CO₃
- Solvent: DMF
- Temperature: 60°C
- Duration: 8 hours
- Yield: 60–70%
Table 1: Optimization of Coupling Reaction
| Parameter | Tested Conditions | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, Acetonitrile | DMF | 68 |
| Base | K₂CO₃, NaHCO₃, NaOH | K₂CO₃ | 70 |
| Temperature (°C) | 40, 60, 80 | 60 | 68 |
| Molar Ratio (1:1.2) | 1:1, 1:1.2, 1:1.5 | 1:1.2 | 70 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes
One-Pot Synthesis
A one-pot approach combines cyclization, methylation, and coupling in sequential steps, reducing purification intervals. This method achieves a 50% overall yield but requires precise stoichiometric control.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the coupling step, reducing reaction time to 30 minutes with comparable yields (65%).
Challenges and Optimization
Regioselectivity in Cyclization
The position of the methyl group on the triazole ring is controlled by the choice of solvent and temperature. Polar aprotic solvents like DMF favor 5-methyl isomer formation.
Purification
Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials. Recrystallization from ethanol improves purity to >95%.
Q & A
Q. Methodology :
- X-ray crystallography : Resolves crystal packing and confirms substituent orientation. For example, triazoloquinoline derivatives show planar aromatic systems with dihedral angles <5° between rings .
- NMR spectroscopy :
- HRMS : Validates molecular formula (e.g., [M+Na]⁺ at m/z 302.1012) .
Advanced: How can computational methods optimize synthesis?
Q. Methodology :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization and coupling steps .
- Condition screening : Machine learning models analyze solvent/base combinations to maximize yield. For example, DMF with K₂CO₃ is computationally validated for nucleophilic thioether formation .
- Example : ICReDD’s workflow reduced optimization time by 40% for analogous triazoloquinoline derivatives by integrating computational and experimental data .
Advanced: How to resolve contradictions in biological activity data?
Case Study : Anti-exudative activity (AEA) discrepancies across studies:
Q. Resolution Strategy :
Structural analysis : Compare substituent effects (e.g., electron-donating methoxy vs. furan’s π-conjugation) on solubility and target binding .
Dose-response profiling : Test compounds at multiple concentrations to identify non-linear effects.
Model standardization : Use controlled inflammation models (e.g., carrageenan-induced edema) to reduce variability .
Advanced: What strategies enhance bioactivity in derivatives?
Q. Methodology :
- Bioisosteric replacement : Substitute the methoxyphenyl group with bioisosteres (e.g., 4-fluorophenyl or morpholino groups) to improve pharmacokinetics .
- Heterocycle modification : Replace triazoloquinoline with imidazo[1,2-a]pyridazine to enhance kinase inhibition .
- SAR Table : Key Modifications and Activity Trends
Advanced: How to address low solubility in in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
